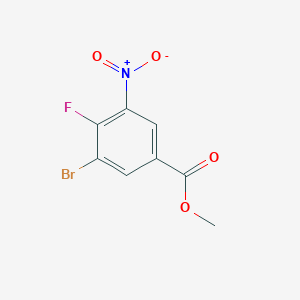

Methyl 3-bromo-4-fluoro-5-nitrobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

methyl 3-bromo-4-fluoro-5-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFNO4/c1-15-8(12)4-2-5(9)7(10)6(3-4)11(13)14/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNVZMPJUTRQPPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1)Br)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 3-bromo-4-fluoro-5-nitrobenzoate (CAS No. 1403483-79-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-bromo-4-fluoro-5-nitrobenzoate is a strategically important substituted aromatic compound, serving as a critical building block in the synthesis of complex organic molecules. Its unique arrangement of bromo, fluoro, and nitro functional groups on the benzoate core makes it a versatile intermediate, particularly in the development of novel therapeutics. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and a discussion of its significant applications in medicinal chemistry, with a focus on its role in the synthesis of Serine/Threonine Kinase 4 (STK4) inhibitors for potential cancer therapies.

Introduction: The Strategic Importance of a Multifunctional Building Block

In the landscape of modern drug discovery and organic synthesis, the efficiency and success of a synthetic route often hinge on the availability of well-functionalized starting materials. This compound (CAS No. 1403483-79-3) has emerged as a compound of significant interest due to the orthogonal reactivity of its substituents. The electron-withdrawing nature of the nitro and fluoro groups, combined with the synthetically versatile bromo substituent, allows for a range of selective chemical transformations. This strategic positioning of functional groups is particularly valuable in the construction of complex heterocyclic systems, which form the backbone of many active pharmaceutical ingredients (APIs). The strategic incorporation of a fluorine atom can enhance the metabolic stability and bioavailability of a drug candidate, a crucial consideration in medicinal chemistry.

This guide will delve into the core technical aspects of this compound, providing researchers with the necessary information to effectively utilize it in their synthetic endeavors.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations is paramount before handling any chemical compound.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 1403483-79-3 | N/A |

| Molecular Formula | C₈H₅BrFNO₄ | N/A |

| Molecular Weight | 278.03 g/mol | N/A |

| Appearance | Off-white to yellow solid | N/A |

| Melting Point | Not reported | N/A |

| Boiling Point | Not reported | N/A |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. | N/A |

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential.

Hazard Statements:

-

May be harmful if swallowed, in contact with skin, or if inhaled.

-

Causes skin and eye irritation.

-

May cause respiratory irritation.

Precautionary Statements:

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wash skin thoroughly after handling.

-

Use only outdoors or in a well-ventilated area.

-

Wear protective gloves/protective clothing/eye protection/face protection.

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through the electrophilic bromination of a suitable precursor. The following protocol is a representative method based on established organic chemistry principles.

Reaction Principle

The synthesis involves the bromination of methyl 4-fluoro-3-nitrobenzoate. The directing effects of the existing substituents on the aromatic ring guide the incoming electrophile (bromine) to the desired position. The nitro group and the ester are meta-directing, while the fluorine is ortho, para-directing. The position between the nitro and fluoro groups is sterically hindered and electronically deactivated. The position ortho to the fluorine and meta to the nitro and ester groups is the most favorable for electrophilic attack.

Experimental Protocol

Materials:

-

Methyl 4-fluoro-3-nitrobenzoate

-

N-Bromosuccinimide (NBS)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve methyl 4-fluoro-3-nitrobenzoate (1.0 eq) in concentrated sulfuric acid at 0 °C (ice bath).

-

Bromination: Slowly add N-Bromosuccinimide (1.1 eq) portion-wise to the stirred solution, maintaining the temperature below 5 °C.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture over crushed ice. Extract the aqueous layer with dichloromethane (3 x volumes).

-

Neutralization and Drying: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Synthesis Workflow Diagram

Applications in Drug Discovery: A Key Intermediate for STK4 Inhibitors

This compound is a valuable precursor in the synthesis of various pharmaceutical agents. A notable application is in the development of inhibitors for Serine/Threonine Kinase 4 (STK4), also known as Mammalian Ste20-like kinase 1 (MST1).

The Hippo Signaling Pathway and its Role in Cancer

STK4 is a core component of the Hippo signaling pathway, a crucial regulator of organ size, cell proliferation, and apoptosis.[1][2] Dysregulation of the Hippo pathway is implicated in the development and progression of various cancers, including acute myeloid leukemia (AML).[1][3][4] In a simplified view of the pathway, a kinase cascade involving STK3/4 and LATS1/2 leads to the phosphorylation and inactivation of the transcriptional co-activator Yes-associated protein (YAP) and its paralog TAZ.[5] When the pathway is inactive, YAP/TAZ translocate to the nucleus and promote the expression of genes that drive cell proliferation and inhibit apoptosis. In many cancers, the Hippo pathway is inactivated, leading to the oncogenic activity of YAP/TAZ.

STK4 as a Therapeutic Target

The critical role of STK4 in the Hippo pathway makes it an attractive target for therapeutic intervention. Inhibition of STK4 can modulate the downstream signaling of the Hippo pathway, potentially leading to the suppression of tumor growth.

Synthesis of STK4 Inhibitors

This compound serves as a key starting material for the synthesis of STK4 inhibitors. The bromo and nitro groups provide handles for further chemical modifications, such as cross-coupling reactions and reductions, to build the complex heterocyclic scaffolds often found in kinase inhibitors.

The general synthetic strategy involves:

-

Reduction of the nitro group: The nitro group is typically reduced to an amine, which can then be used in cyclization reactions or as a nucleophile.

-

Cross-coupling reaction: The bromo substituent can be utilized in various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-nitrogen bonds.

These transformations allow for the construction of diverse molecular architectures that can be screened for their inhibitory activity against STK4.

Hippo Signaling Pathway Diagram

Conclusion

This compound is a highly functionalized and synthetically valuable building block. Its strategic combination of substituents allows for a wide range of chemical transformations, making it an important intermediate in the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. Its application in the development of STK4 inhibitors highlights its potential contribution to the discovery of novel cancer therapeutics targeting the Hippo signaling pathway. This guide provides a foundational understanding of this compound for researchers and scientists working at the forefront of drug discovery and development.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. ashpublications.org [ashpublications.org]

- 4. Dysregulated YAP1/Hippo Pathway Contributes to Doxorubicin (ADM) Resistance in Acute Myeloid Leukemia (AML) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Hippo signaling pathway in leukemia: function, interaction, and carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of Methyl 3-bromo-4-fluoro-5-nitrobenzoate

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, synthesis, and spectroscopic properties of Methyl 3-bromo-4-fluoro-5-nitrobenzoate (CAS No. 1403483-79-3).[1] As a key intermediate in the development of advanced therapeutics, particularly as a precursor to Serine/Threonine Kinase 4 (STK4) inhibitors for hematologic malignancies, a thorough understanding of its chemical characteristics is paramount for researchers in medicinal chemistry and drug development.[1] This document delineates a proposed synthetic pathway, offers an in-depth predictive analysis of its spectroscopic signatures (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry), and discusses its chemical reactivity and applications. The guide is intended to serve as a vital resource for scientists engaged in the synthesis and utilization of this and related halogenated nitroaromatic compounds.

Introduction: A Key Building Block in Modern Medicinal Chemistry

This compound is a polysubstituted aromatic ester with the molecular formula C₈H₅BrFNO₄.[1] Its structure is characterized by a benzene ring functionalized with a methyl ester group, a bromine atom, a fluorine atom, and a nitro group. The specific arrangement of these substituents—a bromine and a nitro group meta to the ester, with a fluorine atom ortho to the bromine and para to the nitro group—creates a unique electronic and steric environment. This distinct architecture makes it a valuable intermediate in the synthesis of complex molecular targets.

The presence of multiple functional groups offers several handles for chemical modification. The nitro group can be readily reduced to an amine, providing a key nucleophilic site for further elaboration. The bromine and fluorine atoms, as halogens on an electron-deficient ring, are susceptible to nucleophilic aromatic substitution, although their relative reactivities can be modulated by reaction conditions. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, enabling amide bond formation or other carboxylate chemistries. This versatility is exemplified by its use in the synthesis of STK4 inhibitors, a class of molecules under investigation for the treatment of cancers such as acute myeloid leukemia.[2]

Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process:

-

Nitration of 3-bromo-4-fluorobenzoic acid to introduce the nitro group.

-

Fischer Esterification of the resulting 3-bromo-4-fluoro-5-nitrobenzoic acid to yield the final methyl ester.

A proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Predicted)

This protocol is based on established procedures for the nitration of substituted benzoic acids and subsequent esterification.[3][4]

Step 1: Synthesis of 3-bromo-4-fluoro-5-nitrobenzoic acid

-

To a stirred solution of concentrated sulfuric acid (H₂SO₄), cooled to 0-5 °C in an ice-salt bath, slowly add 3-bromo-4-fluorobenzoic acid.

-

Maintain the temperature below 10 °C while slowly adding a pre-cooled mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (the nitrating mixture). The directing effects of the substituents on the starting material are crucial here. The carboxylic acid is a meta-director, while the halogens are ortho, para-directors. However, the strong deactivating effect of the carboxyl group and the steric hindrance from the bromine at position 3 would likely favor the introduction of the nitro group at the 5-position, which is meta to the carboxyl group and ortho to the fluorine.

-

After the addition is complete, allow the reaction to stir at a low temperature for a specified time, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice, leading to the precipitation of the crude 3-bromo-4-fluoro-5-nitrobenzoic acid.

-

Collect the solid product by vacuum filtration, wash with cold water to remove residual acid, and dry thoroughly.

Step 2: Synthesis of this compound

-

Suspend the crude 3-bromo-4-fluoro-5-nitrobenzoic acid in an excess of methanol (CH₃OH).

-

Add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux and maintain for several hours, again monitoring by TLC until the starting material is consumed.

-

After cooling to room temperature, remove the excess methanol under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acidic catalyst, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purify the crude this compound by recrystallization or column chromatography to obtain the final product.

Structural Elucidation: A Predictive Spectroscopic Analysis

While experimental spectra for this compound are not widely published, a detailed prediction of its key spectroscopic features can be made by analyzing the contributions of each functional group and comparing them with data from structurally similar compounds.

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to be relatively simple, showing two signals in the aromatic region and one in the aliphatic region.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| Aromatic Proton 1 | ~ 8.2 - 8.4 | Doublet of doublets (dd) | 1H | H-6 | Deshielded by the adjacent ester and nitro groups. Coupled to H-2 and the fluorine at C-4. |

| Aromatic Proton 2 | ~ 8.0 - 8.2 | Doublet of doublets (dd) | 1H | H-2 | Deshielded by the adjacent ester and bromine. Coupled to H-6 and the fluorine at C-4. |

| Methyl Protons | ~ 3.9 - 4.0 | Singlet (s) | 3H | -OCH₃ | Typical chemical shift for methyl ester protons. |

The strong electron-withdrawing nature of the nitro group and the anisotropy of the carbonyl group in the ester will cause the aromatic protons to resonate at a downfield chemical shift. The fluorine atom at C-4 will introduce additional splitting (coupling) to the aromatic protons, resulting in doublet of doublets patterns. The magnitude of the H-F coupling constants will depend on the number of bonds separating the nuclei.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will provide key information about the carbon skeleton. Due to the lack of symmetry, eight distinct signals are expected.

| Predicted Signal | Chemical Shift (δ, ppm) | Assignment | Rationale |

| Carbonyl Carbon | ~ 163 - 166 | C=O | Typical range for an ester carbonyl carbon. |

| Aromatic C-F | ~ 155 - 160 (d) | C-4 | Large one-bond C-F coupling constant. |

| Aromatic C-NO₂ | ~ 148 - 152 | C-5 | Downfield shift due to the strong electron-withdrawing nitro group. |

| Aromatic C-Br | ~ 115 - 120 | C-3 | Attached to an electronegative bromine atom. |

| Aromatic C-COOCH₃ | ~ 130 - 135 | C-1 | Quaternary carbon attached to the ester group. |

| Aromatic C-H | ~ 125 - 130 | C-2, C-6 | Chemical shifts influenced by adjacent substituents. C-F coupling will be observed. |

| Methyl Carbon | ~ 52 - 54 | -OCH₃ | Typical chemical shift for a methyl ester carbon. |

The carbon attached to the fluorine atom will appear as a doublet with a large coupling constant (¹JCF). Smaller C-F couplings (²JCF, ³JCF) are expected for the other aromatic carbons.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~ 3100 - 3000 | Medium-Weak | C-H Stretch | Aromatic |

| ~ 1735 - 1720 | Strong | C=O Stretch | Ester |

| ~ 1600, 1475 | Medium-Weak | C=C Stretch | Aromatic Ring |

| ~ 1550 - 1520 | Strong | Asymmetric NO₂ Stretch | Nitro |

| ~ 1350 - 1330 | Strong | Symmetric NO₂ Stretch | Nitro |

| ~ 1250 - 1200 | Strong | C-O Stretch | Ester |

| ~ 1100 - 1000 | Medium | C-F Stretch | Aryl-Fluoride |

| Below 800 | Medium-Strong | C-Br Stretch | Aryl-Bromide |

The strong absorptions corresponding to the carbonyl and nitro group stretches are particularly diagnostic.

Mass Spectrometry (Predicted)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected. Due to the presence of bromine, a characteristic M+2 peak of nearly equal intensity to the M⁺ peak will be observed, arising from the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Predicted Fragmentation Pathway:

Predicted major fragmentation pathways for this compound.

-

Loss of a methoxy radical (•OCH₃): This would result in a fragment ion at m/z 246/248.

-

Loss of the entire methoxycarbonyl radical (•COOCH₃): This would give a fragment at m/z 218/220.

-

Loss of a nitro radical (•NO₂): A common fragmentation for nitroaromatics, leading to a peak at m/z 231/233.

Reactivity and Applications in Drug Discovery

The strategic placement of the bromo, fluoro, and nitro groups on the benzoate scaffold imparts a unique reactivity profile that is highly advantageous in medicinal chemistry.

-

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the aromatic ring, due to the powerful electron-withdrawing effects of the nitro and ester groups, activates the ring towards nucleophilic attack. The fluorine atom, being a good leaving group in SNAr reactions, is a likely site for substitution. This allows for the introduction of various nucleophiles, such as amines or thiols, to build more complex molecular architectures.

-

Reduction of the Nitro Group: The nitro group can be selectively reduced to an aniline derivative under various conditions (e.g., H₂, Pd/C; SnCl₂, HCl). This transformation is fundamental in many synthetic sequences, as the resulting amino group can be acylated, alkylated, or used in the formation of heterocyclic rings.

-

Cross-Coupling Reactions: The aryl bromide can participate in a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of new carbon-carbon or carbon-heteroatom bonds at the C-3 position.

-

Ester Hydrolysis: The methyl ester can be saponified to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common functional group in many pharmaceutical agents.

As previously mentioned, a key application of this compound is as a building block for the synthesis of STK4 (also known as MST1) inhibitors.[1] STK4 is a critical component of the Hippo signaling pathway, which plays a central role in regulating organ size, cell proliferation, and apoptosis.[2] Dysregulation of the Hippo pathway is implicated in the development of various cancers, making STK4 an attractive therapeutic target. The ability to functionalize this compound at multiple positions allows for the systematic exploration of the structure-activity relationship (SAR) in the design of potent and selective STK4 inhibitors.

Conclusion

This compound is a highly functionalized and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its unique substitution pattern provides multiple avenues for synthetic elaboration, making it an ideal scaffold for the construction of complex, biologically active molecules. This guide has provided a comprehensive overview of its structure, a plausible synthetic route, and a detailed predictive analysis of its spectroscopic characteristics. As research into novel therapeutic agents continues to expand, the importance of such well-defined and strategically designed building blocks will undoubtedly continue to grow.

References

- 1. This compound | 1403483-79-3 [chemicalbook.com]

- 2. Inhibitors of the Hippo Pathway Kinases STK3/MST2 and STK4/MST1 Have Utility for the Treatment of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. webassign.net [webassign.net]

- 4. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]

An In-Depth Technical Guide to Methyl 3-bromo-4-fluoro-5-nitrobenzoate: A Key Intermediate in Modern Drug Discovery

This guide provides a comprehensive overview of Methyl 3-bromo-4-fluoro-5-nitrobenzoate, a highly functionalized aromatic compound of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. We will delve into its core physical and chemical properties, provide a logical framework for its synthesis and characterization, and explore its application as a strategic building block in the synthesis of targeted therapeutics.

Core Molecular Profile and Physicochemical Properties

This compound (CAS Number: 1403483-79-3) is a polysubstituted benzene derivative featuring a strategic arrangement of electron-withdrawing and leaving groups. This substitution pattern imbues the molecule with a unique reactivity profile, making it a valuable intermediate in complex organic synthesis.[1]

Structural and Physical Data Summary

The fundamental properties of this compound are summarized below. It is important to note that while some experimental data for this specific isomer is not widely published, the following table includes established data and values for closely related analogs to provide a reliable physicochemical context.

| Property | Data | Source(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 1403483-79-3 | [1][2] |

| Molecular Formula | C₈H₅BrFNO₄ | [2] |

| Molecular Weight | 278.03 g/mol | [3] |

| Physical Form | Solid | [2] |

| Storage | Sealed in dry, room temperature | [1] |

| Purity (Typical) | ≥97% | [4] |

| Melting Point | Data not available for this isomer. For the related isomer, Methyl 4-fluoro-3-nitrobenzoate, the melting point is 56-59°C. | [5] |

| Boiling Point | Data not available for this isomer. For the related isomer, Methyl 3-fluoro-4-nitrobenzoate, the boiling point is 314.6°C. | [6] |

| Solubility | Insoluble in water. Soluble in organic solvents like ethanol, ether, and methanol. | [5] |

Strategic Synthesis Pathway

The synthesis of this compound is most logically achieved through a two-stage process: the synthesis of the precursor carboxylic acid, followed by its esterification. This approach allows for controlled introduction of the functional groups and straightforward purification.

Part 1: Synthesis of 3-Bromo-4-fluoro-5-nitrobenzoic Acid (Precursor)

The regiochemistry of the final product dictates a specific sequence of electrophilic aromatic substitution reactions. Starting with 4-fluorobenzoic acid, the carboxyl group is a meta-director, while the fluorine atom is an ortho-, para-director. Nitration is therefore directed to the position ortho to the fluorine and meta to the carboxyl group.

Experimental Protocol:

-

Nitration of 4-Fluorobenzoic Acid:

-

To a stirred solution of concentrated sulfuric acid, add 4-fluorobenzoic acid portion-wise at 0°C.

-

Slowly add a mixture of concentrated nitric and sulfuric acid, maintaining the temperature at 0°C.

-

Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by TLC.

-

Pour the reaction mixture onto ice, and collect the precipitated 4-fluoro-3-nitrobenzoic acid by vacuum filtration.[7]

-

-

Bromination of 4-Fluoro-3-nitrobenzoic Acid:

-

To the synthesized 4-fluoro-3-nitrobenzoic acid, add a catalytic amount of a Lewis acid (e.g., FeBr₃).

-

Slowly add bromine (Br₂) and heat the mixture gently. The nitro group is a strong deactivator and meta-director, while the fluorine is an ortho-, para-director. The bromine will add to the position ortho to the fluorine and meta to both the nitro and carboxyl groups.

-

Upon completion, the reaction is worked up to isolate the desired 3-bromo-4-fluoro-5-nitrobenzoic acid.

-

Part 2: Fischer Esterification

With the precursor acid in hand, a standard Fischer esterification provides the final methyl ester.

Experimental Protocol:

-

Dissolve 3-bromo-4-fluoro-5-nitrobenzoic acid in an excess of anhydrous methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux for several hours, monitoring the reaction by TLC until the starting material is consumed.[8]

-

After cooling, neutralize the excess acid and pour the mixture into ice water to precipitate the product.

-

Collect the solid this compound by vacuum filtration, wash with water, and dry.[8] Recrystallization from a suitable solvent like methanol can be performed for further purification.

Spectroscopic and Analytical Characterization

| Technique | Expected Observations |

| ¹H NMR | Two aromatic protons would appear as doublets in the downfield region (δ 8.0-8.5 ppm), showing coupling to each other and potentially smaller couplings to the fluorine atom. A singlet corresponding to the methyl ester protons would be observed around δ 3.9-4.0 ppm. For example, the protons on the similar Methyl 3-nitrobenzoate appear between δ 7.5-8.8 ppm, and the methyl protons at δ 3.93 ppm.[9] |

| ¹³C NMR | The spectrum would show 8 distinct carbon signals. The carbonyl carbon of the ester would be the most downfield signal (around 165 ppm). The aromatic carbons would appear in the δ 110-160 ppm range, with the carbon attached to fluorine showing a large C-F coupling constant. The methyl carbon would be the most upfield signal (around 52 ppm). For comparison, in Methyl 3-nitrobenzoate, the aromatic carbons range from 124-148 ppm and the methyl carbon is at 52.6 ppm.[9] |

| IR Spectroscopy | Key stretching frequencies would include: C=O stretch of the ester at ~1720-1740 cm⁻¹, asymmetric and symmetric NO₂ stretches around 1530 cm⁻¹ and 1350 cm⁻¹, respectively, C-F stretch around 1200-1300 cm⁻¹, and C-Br stretch in the fingerprint region. |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. |

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the principles of Nucleophilic Aromatic Substitution (SₙAr). The benzene ring is highly electron-deficient due to the strong electron-withdrawing effects of the nitro group and, to a lesser extent, the bromo and methoxycarbonyl groups.

The SₙAr Mechanism: A Self-Validating System

The fluorine atom at the C4 position is para to the nitro group at C5. This geometric arrangement is crucial for activating the ring towards nucleophilic attack at the C4 position. The reaction proceeds via a two-step addition-elimination mechanism:

-

Addition of the Nucleophile: A nucleophile attacks the electron-deficient carbon atom bonded to the fluorine. This is typically the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[10] The negative charge of this complex is delocalized onto the electronegative oxygen atoms of the nitro group, which provides significant stabilization.[10]

-

Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the fluoride ion, which is a good leaving group in SₙAr reactions.

This predictable reactivity makes this compound a reliable synthon. The bromine atom at C3 is meta to the nitro group and is therefore significantly less activated towards SₙAr, providing excellent regiochemical control in synthetic transformations.

Applications in Drug Development

The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of complex, biologically active molecules. Its application has been noted in the development of kinase inhibitors, a critical class of therapeutics for oncology and inflammatory diseases.

Case Study: Intermediate for STK4 Inhibitors

This compound is a documented intermediate in the synthesis of substituted pyridinamines, which have been investigated as inhibitors of Serine/Threonine Kinase 4 (STK4), also known as Mammalian STE20-like protein kinase 1 (MST1).[1] STK4 is involved in cell proliferation, apoptosis, and stress responses, making it a target for the treatment of hematologic malignancies.

The synthetic strategy leverages the predictable SₙAr reactivity at the C4 position, allowing for the controlled introduction of a substituted amine nucleophile, which is a core structural motif in many kinase inhibitors.

Safety and Handling

As with any laboratory chemical, proper safety protocols must be observed when handling this compound.

-

Hazard Statements: The compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[3]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Use only in a well-ventilated area. Avoid breathing dust. Wash hands thoroughly after handling.

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[1]

Conclusion

This compound is a high-value intermediate for advanced organic synthesis, particularly in the realm of drug discovery. Its well-defined reactivity, governed by the principles of nucleophilic aromatic substitution, provides chemists with a reliable tool for constructing complex molecular architectures. The strategic placement of its functional groups allows for sequential and regioselective transformations, making it an essential building block for the synthesis of targeted therapeutics like kinase inhibitors. A thorough understanding of its synthesis, characterization, and reactivity is paramount for its effective application in research and development.

References

- 1. This compound | 1403483-79-3 [chemicalbook.com]

- 2. This compound | 1403483-79-3 [sigmaaldrich.com]

- 3. Methyl 4-bromo-5-fluoro-2-nitrobenzoate | C8H5BrFNO4 | CID 67473451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - CAS:1403483-79-3 - Sunway Pharm Ltd [3wpharm.com]

- 5. Methyl 4-fluoro-3-nitrobenzoate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. Methyl 3-fluoro-4-nitrobenzoate [myskinrecipes.com]

- 7. prepchem.com [prepchem.com]

- 8. chemlab.truman.edu [chemlab.truman.edu]

- 9. rsc.org [rsc.org]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

A Technical Guide to the Spectral Analysis of Methyl 3-bromo-4-fluoro-5-nitrobenzoate

Introduction: The Structural Elucidation Challenge

Methyl 3-bromo-4-fluoro-5-nitrobenzoate (C₈H₅BrFNO₄) presents a unique structural elucidation challenge due to its highly substituted aromatic ring.[1] The interplay of electron-withdrawing groups (nitro and ester) and halogens (bromine and fluorine) creates a distinct electronic environment that profoundly influences its spectroscopic signature. Accurate interpretation of its NMR, MS, and IR spectra is paramount for confirming its identity, assessing its purity, and understanding its reactivity in synthetic transformations. This guide provides the foundational knowledge and practical insights necessary to navigate this challenge.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR will provide critical information.

Experimental Protocol: NMR Data Acquisition

A standard protocol for acquiring high-quality NMR spectra of the title compound would involve dissolving a 5-10 mg sample in approximately 0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃), and acquiring the data on a 400 MHz or higher field spectrometer. Tetramethylsilane (TMS) is used as an internal standard.

Workflow for NMR Analysis

Caption: A generalized workflow for NMR sample preparation, data acquisition, and analysis.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show two signals in the aromatic region and one signal for the methyl ester protons. The electron-withdrawing nature of the nitro, bromo, and fluoro groups will cause the aromatic protons to be significantly deshielded, appearing at high chemical shifts (downfield).

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 1 | ~8.2 - 8.5 | Doublet | ~2-3 Hz (⁴JHF) | H-6 |

| 2 | ~8.0 - 8.3 | Doublet | ~4-5 Hz (³JHF) | H-2 |

| 3 | ~3.9 - 4.0 | Singlet | - | -OCH₃ |

Rationale for Assignments:

-

Aromatic Protons (H-2 and H-6): The two aromatic protons are in different chemical environments. H-6 is ortho to the bromine and meta to the nitro group, while H-2 is ortho to the ester and meta to the nitro group. Both are significantly deshielded. The fluorine atom at position 4 will couple to both protons, but with different coupling constants. The coupling of fluorine to a proton three bonds away (³JHF) is typically larger than the coupling over four bonds (⁴JHF). Therefore, the signal for H-2 is expected to have a larger coupling constant than H-6. The strong electron-withdrawing effect of the nitro group enhances the deshielding of adjacent protons.[2]

-

Methyl Protons (-OCH₃): The methyl group of the ester will appear as a singlet, as there are no adjacent protons to couple with. Its chemical shift is in the typical range for methyl esters.[3]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on all eight carbon atoms in the molecule. Due to the lack of symmetry, eight distinct signals are expected. The chemical shifts will be heavily influenced by the attached functional groups.

| Predicted Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | ~163 - 165 | C=O (Ester) |

| 2 | ~155 - 160 (d, ¹JCF) | C-4 |

| 3 | ~148 - 152 | C-5 |

| 4 | ~135 - 140 | C-3 |

| 5 | ~130 - 135 | C-1 |

| 6 | ~125 - 130 (d, ³JCF) | C-6 |

| 7 | ~120 - 125 (d, ²JCF) | C-2 |

| 8 | ~52 - 54 | -OCH₃ |

Rationale for Assignments:

-

Carbonyl Carbon: The ester carbonyl carbon is the most deshielded, appearing at the lowest field.[2]

-

Aromatic Carbons: The carbon directly attached to the fluorine (C-4) will appear as a doublet with a large one-bond C-F coupling constant (¹JCF). The carbons adjacent to the fluorine (C-3 and C-5) will also show coupling, but with smaller two-bond (²JCF) and three-bond (³JCF) coupling constants, respectively. The carbon attached to the nitro group (C-5) and the bromine (C-3) will be significantly downfield. The quaternary carbons (C-1, C-3, C-4, C-5) will generally have lower intensities than the protonated carbons (C-2, C-6).

-

Methyl Carbon: The methyl carbon of the ester will be the most shielded, appearing at the highest field.[3]

Mass Spectrometry (MS): Unraveling the Molecular Mass and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers insights into its structure through analysis of its fragmentation patterns. For this compound, Electron Ionization (EI) would be a suitable technique.

Experimental Protocol: Mass Spectrometry Data Acquisition

A dilute solution of the compound in a volatile solvent like methanol or dichloromethane would be introduced into the mass spectrometer. For EI, the sample would be vaporized and bombarded with a high-energy electron beam (typically 70 eV).

Predicted Fragmentation Pathway

Caption: Predicted major fragmentation pathways for this compound under Electron Ionization.

Predicted Mass Spectrum

The mass spectrum will show the molecular ion peak and several characteristic fragment ions. Due to the presence of bromine, the molecular ion and any bromine-containing fragments will appear as a pair of peaks (M and M+2) with approximately equal intensity, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

| m/z (relative intensity) | Assignment | Plausible Fragmentation |

| 277/279 (High) | [M]⁺˙ (Molecular Ion) | - |

| 246/248 (Moderate) | [M - OCH₃]⁺ | Loss of the methoxy radical |

| 231/233 (Moderate) | [M - NO₂]⁺ | Loss of the nitro group |

| 198 (Low) | [M - Br]⁺ | Loss of the bromine radical |

| 168 (Moderate) | [C₇H₃FNO₂]⁺ | Loss of bromine followed by CO |

| 94 (Low) | [C₆H₃F]⁺˙ | Further fragmentation |

Rationale for Fragmentation:

-

Molecular Ion: The molecular ion peak at m/z 277 and 279 is expected to be prominent.

-

Loss of -OCH₃: Cleavage of the ester's methoxy group is a common fragmentation pathway for methyl esters.

-

Loss of -NO₂: The loss of the nitro group is a characteristic fragmentation for nitroaromatic compounds.[4]

-

Loss of -Br: Cleavage of the carbon-bromine bond is also expected.

-

Further Fragmentation: Subsequent losses of small neutral molecules like carbon monoxide (CO) from the fragment ions can also occur. The fragmentation of nitroaromatic compounds can be complex, often involving rearrangements.[5]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the ester, nitro, and aromatic moieties.

Experimental Protocol: IR Data Acquisition

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Assignment |

| ~3100 - 3000 | Weak-Medium | C-H stretch | Aromatic C-H |

| ~1735 - 1720 | Strong | C=O stretch | Ester carbonyl |

| ~1600, ~1475 | Medium | C=C stretch | Aromatic ring |

| ~1550 - 1530 | Strong | N-O asymmetric stretch | Nitro group |

| ~1350 - 1330 | Strong | N-O symmetric stretch | Nitro group |

| ~1280 - 1250 | Strong | C-O stretch | Ester C-O |

| ~1100 - 1000 | Medium | C-F stretch | Aryl-Fluorine |

| Below 800 | Medium | C-Br stretch | Aryl-Bromine |

Rationale for Assignments:

-

Ester Group: A strong absorption band around 1720-1735 cm⁻¹ is characteristic of the C=O stretch of an aromatic ester.[6] A strong C-O stretching band is also expected around 1250-1280 cm⁻¹.

-

Nitro Group: Two strong absorption bands are characteristic of the nitro group: the asymmetric stretch around 1530-1550 cm⁻¹ and the symmetric stretch around 1330-1350 cm⁻¹.[7]

-

Aromatic Ring: C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1475 cm⁻¹ region are indicative of the aromatic ring.[8]

-

Halogens: The C-F and C-Br stretching vibrations will appear in the fingerprint region of the spectrum.

Conclusion: A Synergistic Approach to Structural Verification

The structural elucidation of this compound requires a synergistic application of NMR, MS, and IR spectroscopy. Each technique provides a unique piece of the structural puzzle. NMR spectroscopy defines the carbon-hydrogen framework and the connectivity of the substituents. Mass spectrometry confirms the molecular weight and reveals plausible fragmentation pathways. IR spectroscopy provides a rapid confirmation of the key functional groups. By integrating the data from these three powerful analytical techniques, researchers can confidently verify the structure and purity of this important synthetic intermediate. This guide provides a robust predictive framework to aid in this critical analytical endeavor.

References

- 1. This compound | 1403483-79-3 [sigmaaldrich.com]

- 2. aiinmr.com [aiinmr.com]

- 3. rsc.org [rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. homework.study.com [homework.study.com]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

An In-depth Technical Guide to the Solubility of Methyl 3-bromo-4-fluoro-5-nitrobenzoate in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of Methyl 3-bromo-4-fluoro-5-nitrobenzoate, a key intermediate in pharmaceutical and agrochemical synthesis.[1][2] Intended for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, predictive analysis in various organic solvents, and detailed experimental protocols for accurate solubility determination.

Introduction: The Critical Role of Solubility in Synthesis and Development

This compound is a highly functionalized aromatic compound. Its utility as a synthetic intermediate is significant, particularly in the preparation of complex molecules like Stk4 inhibitors for hematologic malignancies.[1] Understanding and controlling the solubility of this compound is paramount for optimizing reaction conditions, ensuring reproducibility, and developing robust purification and formulation strategies. Poor solubility can lead to challenges in reaction kinetics, product yield, and bioavailability of final active pharmaceutical ingredients (APIs).[3][4] This guide provides the foundational knowledge and practical methodologies to navigate these challenges effectively.

Physicochemical Properties and Predicted Solubility Profile

While specific experimental solubility data for this compound is not extensively published, a robust prediction of its behavior can be derived from its molecular structure and the known properties of analogous compounds.

Molecular Structure:

-

Polarity: The presence of a nitro group (-NO2), a fluoro group (-F), a bromo group (-Br), and a methyl ester (-COOCH3) contributes to a significant molecular polarity. The electron-withdrawing nature of the nitro and halogen groups creates a dipole moment.

-

Hydrogen Bonding: The molecule itself lacks strong hydrogen bond donors. However, the oxygen atoms of the nitro and ester groups can act as hydrogen bond acceptors.

-

"Like Dissolves Like": This fundamental principle suggests that this compound will exhibit greater solubility in polar solvents capable of dipole-dipole interactions and hydrogen bonding.[5]

Based on these characteristics, a qualitative solubility profile can be predicted:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), Acetone | High | Strong dipole-dipole interactions between the solvent and the polar functional groups of the solute. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | Capable of hydrogen bonding with the ester and nitro groups, in addition to dipole-dipole interactions. Solubility may decrease with increasing alkyl chain length of the alcohol.[6] |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate | Ethers are less polar than alcohols but can still engage in dipole-dipole interactions. |

| Halogenated | Dichloromethane (DCM), Chloroform | Moderate | Similar polarity to the solute, facilitating dissolution. |

| Non-polar | Hexane, Toluene | Low | The significant polarity of the solute is incompatible with the non-polar nature of these solvents. |

| Aqueous | Water | Very Low/Insoluble | The hydrophobic benzene ring and the lack of strong hydrogen bond donating groups limit its solubility in water. Similar compounds like Methyl 4-fluoro-3-nitrobenzoate are reported to be insoluble in water.[7] |

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain quantitative solubility data, a systematic experimental approach is necessary. The shake-flask method is considered the "gold standard" for determining thermodynamic (equilibrium) solubility due to its reliability.[8][9]

The Shake-Flask Method: A Workflow for Accurate Measurement

This protocol outlines the equilibrium solubility determination using the shake-flask method followed by UV-Vis spectroscopic analysis. This method is suitable for compounds with a chromophore that absorbs in the UV-Vis spectrum, which is expected for this compound due to its aromatic and nitro-substituted structure.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or thermomixer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer and quartz cuvettes

Protocol:

-

Preparation of a Supersaturated Solution:

-

Add an excess amount of solid this compound to a vial. The exact amount is not critical, but there must be visible undissolved solid to ensure saturation.[8]

-

Add a known volume of the chosen organic solvent to the vial.

-

-

Equilibration:

-

Seal the vials tightly.

-

Place the vials in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium. For thermodynamic solubility, this is typically 24-48 hours.[4] A preliminary time-course experiment can determine the minimum time to reach a plateau in concentration.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature for a short period to allow the excess solid to sediment.

-

To ensure complete removal of undissolved solids, centrifuge the vials at high speed.

-

-

Sample Collection and Filtration:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Immediately filter the supernatant through a syringe filter into a clean vial. This step is crucial to remove any remaining microscopic solid particles.

-

-

Analysis by UV-Vis Spectroscopy:

-

Wavelength Selection: Determine the wavelength of maximum absorbance (λ_max) for this compound in the chosen solvent by scanning a dilute solution.

-

Calibration Curve: Prepare a series of standard solutions of known concentrations of the compound in the same solvent. Measure the absorbance of each standard at λ_max and plot a calibration curve of absorbance versus concentration. The curve should be linear and follow the Beer-Lambert law.[10]

-

Sample Measurement: Make a precise dilution of the filtered saturated solution to bring its absorbance into the linear range of the calibration curve. Measure the absorbance of the diluted sample at λ_max.

-

-

Calculation of Solubility:

-

Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted sample.

-

Multiply the calculated concentration by the dilution factor to obtain the solubility of this compound in the selected solvent.

-

Data Interpretation and Reporting

The solubility data should be reported in standard units such as grams per liter (g/L) or moles per liter (mol/L) at the specified temperature. It is crucial to report the experimental conditions, including the method used (e.g., shake-flask), equilibration time, temperature, and analytical technique.

Conclusion: A Predictive and Practical Framework

While readily available quantitative data on the solubility of this compound is limited, a strong predictive understanding can be established based on its molecular structure. The "like dissolves like" principle, combined with an analysis of its polar functional groups, provides a reliable qualitative guide for solvent selection. For quantitative and definitive data, the detailed shake-flask protocol provided in this guide offers a robust and reliable methodology. By combining theoretical prediction with rigorous experimental validation, researchers can effectively manage the solubility of this important synthetic intermediate, paving the way for more efficient and scalable chemical processes in drug discovery and development.

References

- 1. This compound | 1403483-79-3 [chemicalbook.com]

- 2. Methyl 3-fluoro-4-nitrobenzoate [myskinrecipes.com]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 5. youtube.com [youtube.com]

- 6. chem.ws [chem.ws]

- 7. Methyl 4-fluoro-3-nitrobenzoate, 98% | Fisher Scientific [fishersci.ca]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. tandfonline.com [tandfonline.com]

- 10. solubilityofthings.com [solubilityofthings.com]

A Technical Guide to the Stability and Storage of Methyl 3-bromo-4-fluoro-5-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-bromo-4-fluoro-5-nitrobenzoate is a substituted aromatic compound with significant potential as a building block in the synthesis of novel pharmaceutical agents and other specialty chemicals. As with any chemical intermediate destined for use in drug development and other high-purity applications, a thorough understanding of its chemical stability is paramount. This guide provides a comprehensive overview of the factors influencing the stability of this compound, recommended storage conditions, and a framework for robust stability testing in line with industry best practices and regulatory expectations.

Chemical Profile and Inherent Stability Considerations

This compound possesses a unique combination of functional groups that dictate its reactivity and stability profile. The presence of an ester, a nitro group, and halogen substituents on the benzene ring creates a molecule susceptible to specific degradation pathways.

Key Structural Features:

-

Methyl Ester: Prone to hydrolysis, especially under acidic or basic conditions. The rate of hydrolysis can be influenced by the electronic nature of the other ring substituents.

-

Nitro Group: A strong electron-withdrawing group that can activate the aromatic ring to nucleophilic attack and potentially participate in photolytic degradation pathways.

-

Bromo and Fluoro Substituents: These halogens are also electron-withdrawing and contribute to the overall electronic character of the molecule. While generally stable, they can influence the reactivity of adjacent functional groups.

Based on its structure, the primary anticipated degradation pathway is the hydrolysis of the methyl ester to form 3-bromo-4-fluoro-5-nitrobenzoic acid. Other potential degradation routes, particularly under stress conditions, could involve reactions of the nitro group.

Recommended Storage and Handling Protocols

Proper storage is crucial to maintain the integrity and purity of this compound. The following conditions are recommended based on the compound's chemical nature and general laboratory safety guidelines.

| Parameter | Recommendation | Rationale |

| Temperature | Room temperature (20-25°C) | Avoids excessive thermal stress that could accelerate degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container. | Minimizes exposure to moisture and oxygen, which can promote hydrolysis and oxidative degradation, respectively. |

| Light | Protect from light by storing in an amber glass vial or in a dark cabinet. | The nitroaromatic moiety suggests potential photosensitivity. |

| Incompatibilities | Store away from strong acids, strong bases, and strong oxidizing agents. | These substances can catalyze degradation, particularly hydrolysis of the ester group. |

Handling Precautions:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water.

Framework for Stability Testing: A Proactive Approach

A comprehensive stability testing program is essential to establish a retest period or shelf life for this compound. This program should be designed to identify potential degradation products and develop a validated stability-indicating analytical method. The International Council for Harmonisation (ICH) guidelines provide a robust framework for such studies.

Forced Degradation Studies

Forced degradation (or stress testing) is a critical first step to identify the likely degradation products and establish the intrinsic stability of the molecule.[1] These studies involve subjecting the compound to conditions more severe than those used for accelerated stability testing.

dot

Caption: Workflow for Forced Degradation Studies.

Experimental Protocol for Forced Degradation:

-

Acid Hydrolysis: Dissolve the compound in a suitable solvent (e.g., acetonitrile) and add an equal volume of 0.1 M hydrochloric acid. Heat the solution at 60°C and sample at appropriate time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize samples before analysis.

-

Base Hydrolysis: Dissolve the compound in a suitable solvent and add an equal volume of 0.1 M sodium hydroxide. Maintain at room temperature and sample at time points (e.g., 0, 1, 2, 4, 8 hours). Neutralize samples before analysis.

-

Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% hydrogen peroxide. Keep at room temperature and protected from light. Sample at appropriate intervals.

-

Thermal Degradation: Store the solid compound in a controlled temperature oven at 80°C. Sample at various time points.

-

Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[2][3] A dark control should be stored under the same conditions to differentiate between thermal and photolytic degradation.

Stability-Indicating Analytical Method

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate the parent compound from any degradation products.

Proposed HPLC Method Parameters:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, return to initial conditions. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Method Validation: The method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.

Long-Term and Accelerated Stability Studies

Once a stability-indicating method is in place, formal stability studies should be initiated on representative batches of the material.

dot

Caption: ICH-Compliant Stability Study Design.

Storage Conditions and Testing Frequency:

| Study Type | Storage Condition | Minimum Duration | Testing Frequency |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months (or longer) | 0, 3, 6, 9, 12, 18, 24 months, and annually thereafter.[4][5][6] |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, and 6 months.[4][6][7] |

At each time point, samples should be analyzed for appearance, assay of the active substance, and levels of any degradation products using the validated stability-indicating method.

Conclusion

While this compound is expected to be stable under recommended storage conditions, its chemical structure necessitates a proactive and thorough approach to stability evaluation. By understanding the potential degradation pathways and implementing a robust stability testing program based on ICH guidelines, researchers and developers can ensure the quality, purity, and integrity of this valuable chemical intermediate. The protocols and frameworks outlined in this guide provide a solid foundation for establishing appropriate storage conditions and a scientifically justified retest period, thereby supporting its successful application in research and development.

References

- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ema.europa.eu [ema.europa.eu]

- 3. ikev.org [ikev.org]

- 4. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 5. edaegypt.gov.eg [edaegypt.gov.eg]

- 6. ema.europa.eu [ema.europa.eu]

- 7. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]

exploring the reactivity of Methyl 3-bromo-4-fluoro-5-nitrobenzoate functional groups

An In-depth Technical Guide to the Reactivity and Synthetic Utility of Methyl 3-bromo-4-fluoro-5-nitrobenzoate

Authored by a Senior Application Scientist

Introduction

This compound is a polysubstituted aromatic compound that serves as a versatile building block in modern synthetic organic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals. Its unique arrangement of functional groups—a bromine atom, a fluorine atom, a nitro group, and a methyl ester on a benzene ring—imparts a distinct and predictable pattern of reactivity. The strong electron-withdrawing nature of the nitro group and the ester, combined with the presence of two different halogen atoms, creates a platform for a variety of selective chemical transformations.

This guide provides an in-depth exploration of the reactivity of this compound. We will move beyond simple reaction lists to dissect the underlying electronic and steric factors that govern its chemical behavior. The protocols and insights provided herein are designed to be self-validating, empowering researchers in drug development and chemical synthesis to leverage this reagent with confidence and precision.

The Hierarchy of Reactivity: An Overview

The reactivity of this compound is dominated by the powerful electron-withdrawing effect of the nitro group, which is positioned meta to the methyl ester and ortho and para to the halogen substituents. This electronic arrangement is not accidental; it is the key to the molecule's synthetic utility.

The primary modes of reactivity can be summarized as follows:

| Functional Group | Primary Reaction Type | Activating/Deactivating Effect | Key Considerations |

| Fluoro Group (C4) | Nucleophilic Aromatic Substitution (SNAr) | Highly Activated (para to NO2) | Preferred site for nucleophilic attack over C-Br. |

| Bromo Group (C3) | Nucleophilic Aromatic Substitution (SNAr) | Activated (ortho to NO2) | Less reactive than C-F in SNAr; primary site for cross-coupling. |

| Nitro Group (C5) | Reduction | Strong Ring Deactivator | Reduction to an amine dramatically alters ring electronics. |

| Methyl Ester (C1) | Hydrolysis/Transesterification | Ring Deactivator | Susceptible to basic or acidic conditions. |

This hierarchy is visualized in the workflow diagram below, which outlines the primary synthetic pathways originating from this substrate.

Caption: Primary synthetic pathways for this compound.

Nucleophilic Aromatic Substitution (SNAr): The Preeminent Pathway

The most significant and predictable reaction of this substrate is the Nucleophilic Aromatic Substitution (SNAr). The benzene ring is rendered highly electron-deficient by the nitro and ester groups, making it susceptible to attack by nucleophiles.

Causality: Why the Fluorine at C4 is Selectively Displaced

The regioselectivity of the SNAr reaction is governed by two key factors:

-

Activation by the Nitro Group: The nitro group at C5 strongly activates the halogen atoms at the ortho (C3-Br) and para (C4-F) positions by stabilizing the negatively charged intermediate, known as the Meisenheimer complex.

-

The Halogen Effect: In SNAr, the rate-determining step is typically the attack of the nucleophile on the carbon atom bearing the leaving group. The C-F bond is more polarized (more electrophilic carbon) and the high electronegativity of fluorine provides superior stabilization of the developing negative charge in the transition state leading to the Meisenheimer complex. Consequently, the C-F bond is significantly more labile than the C-Br bond in this context, leading to highly selective substitution at the C4 position.

Caption: Simplified energy profile for SNAr on the target molecule.

Field-Proven Protocol: SNAr with a Primary Amine

This protocol details the selective displacement of the fluoride with a generic primary amine (R-NH₂).

Objective: To synthesize Methyl 4-(alkylamino)-3-bromo-5-nitrobenzoate.

Materials:

-

This compound (1.0 eq)

-

Primary Amine (e.g., benzylamine) (1.1 - 1.5 eq)

-

Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

-

Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)

-

Argon or Nitrogen atmosphere

Step-by-Step Methodology:

-

Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and the chosen base (e.g., K₂CO₃, 2.0 eq).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Add anhydrous DMF via syringe to create a ~0.2 M solution.

-

Nucleophile Addition: Add the primary amine (1.2 eq) to the stirring suspension at room temperature.

-

Reaction Conditions: Heat the reaction mixture to 60-80 °C. The causality here is that elevated temperatures provide the necessary activation energy for the reaction to proceed at a practical rate, while remaining low enough to prevent side reactions.

-

Monitoring (Trustworthiness): Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A self-validating system involves observing the consumption of the starting material and the appearance of a single major, more polar product spot. The reaction is typically complete within 2-6 hours.

-

Workup: Cool the reaction to room temperature. Pour the mixture into water and extract with a suitable organic solvent (e.g., Ethyl Acetate, 3x). The aqueous wash removes the DMF and inorganic salts.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the pure product.

Palladium-Catalyzed Cross-Coupling: Engaging the C-Br Bond

While the C-F bond is more reactive towards SNAr, the C-Br bond is the prime site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig amination. This orthogonality provides a powerful strategy for sequential functionalization.

Causality: Why the C-Br Bond is Preferred for Cross-Coupling

The mechanism of palladium-catalyzed cross-coupling typically involves an oxidative addition step where the palladium(0) catalyst inserts into the carbon-halogen bond. The bond strength of C-Br is significantly lower than that of C-F, making the oxidative addition to the C-Br bond kinetically much more favorable. Therefore, under standard cross-coupling conditions, the C-Br bond will react selectively.

Field-Proven Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize Methyl 3-aryl-4-fluoro-5-nitrobenzoate.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid or ester (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., aqueous Na₂CO₃ 2M, or K₃PO₄) (3.0 eq)

-

Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

Step-by-Step Methodology:

-

Reagent Preparation: In a flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq).

-

Inerting the System: Seal the flask with a septum, and cycle between vacuum and an inert gas (Argon) three times. This is a critical self-validating step to ensure the exclusion of oxygen, which can deactivate the Pd(0) catalyst.

-

Solvent and Base Addition: Add the degassed solvent system (e.g., Toluene) followed by the degassed aqueous base (e.g., 2M Na₂CO₃). Degassing the solvents by sparging with argon for 15-20 minutes is essential for reproducible results.

-

Reaction Conditions: Heat the biphasic mixture to 80-100 °C with vigorous stirring to ensure adequate mixing between the organic and aqueous phases.

-

Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Workup: Cool the reaction to room temperature. Separate the organic layer. Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate).

-

Purification: Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by column chromatography to afford the desired biaryl product.

Reduction of the Nitro Group: A Gateway to New Reactivity

Reducing the nitro group to an aniline derivative is a transformative step. It converts the strongly electron-withdrawing nitro group into a strongly electron-donating amino group, completely altering the electronic character of the aromatic ring. This "flips" the reactivity from being favorable for nucleophilic substitution to being favorable for electrophilic substitution.

Causality: Choosing the Right Reducing Agent

The choice of reducing agent is critical to avoid undesired side reactions, particularly dehalogenation (reductive removal of Br or F).

-

Harsh Conditions (e.g., H₂, high pressure Pd/C): Can lead to hydrodehalogenation, removing the bromine and/or fluorine atoms.

-

Chemoselective Conditions: Reagents like iron powder in acidic media (Fe/HCl or Fe/NH₄Cl) or tin(II) chloride (SnCl₂) are often preferred as they are highly effective at reducing nitro groups while leaving aryl halides intact.

Field-Proven Protocol: Chemoselective Nitro Reduction with Iron

Objective: To synthesize Methyl 5-amino-3-bromo-4-fluorobenzoate.

Materials:

-

This compound (1.0 eq)

-

Iron powder (<10 micron) (5.0 eq)

-

Ammonium chloride (NH₄Cl) (4.0 eq)

-

Ethanol/Water solvent mixture (e.g., 4:1)

Step-by-Step Methodology:

-

Setup: In a round-bottom flask, suspend this compound (1.0 eq), iron powder (5.0 eq), and ammonium chloride (4.0 eq) in the ethanol/water solvent mixture.

-

Reaction: Heat the mixture to reflux (approx. 80-90 °C). The reaction is often exothermic.

-

Monitoring (Trustworthiness): The reaction progress can be monitored by TLC, looking for the disappearance of the starting material and the appearance of the more polar aniline product. The reaction is typically complete in 1-3 hours. A key visual indicator is the change from a yellow suspension to a grey/black slurry.

-

Workup: Cool the reaction to room temperature and filter the mixture through a pad of Celite® to remove the iron salts. Wash the Celite pad thoroughly with ethanol or ethyl acetate.

-

Extraction: Concentrate the filtrate to remove the ethanol. Add water and ethyl acetate. Neutralize carefully with aqueous sodium bicarbonate solution, then separate the layers. Extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the aniline product, which is often pure enough for subsequent steps without further purification.

Ester Hydrolysis

The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. However, basic conditions (e.g., using LiOH or NaOH) must be employed with caution, as strong bases at elevated temperatures can also act as nucleophiles and compete with the desired SNAr pathway, potentially leading to a mixture of products.

Field-Proven Protocol: Basic Ester Hydrolysis

Objective: To synthesize 3-bromo-4-fluoro-5-nitrobenzoic acid.

Materials:

-

This compound (1.0 eq)

-

Lithium hydroxide monohydrate (LiOH·H₂O) (2.0 eq)

-

Tetrahydrofuran (THF)/Water (e.g., 3:1)

Step-by-Step Methodology:

-

Dissolution: Dissolve the starting ester (1.0 eq) in the THF/water solvent mixture at room temperature.

-

Saponification: Add LiOH·H₂O (2.0 eq) and stir the mixture at room temperature. Using LiOH at room temperature is a mild condition that minimizes the risk of nucleophilic attack on the aromatic ring.

-

Monitoring: Monitor the reaction by TLC until the starting material is fully consumed (typically 2-4 hours).

-

Workup: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like hexanes or ether to remove any unreacted starting material.

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify with 1M HCl until the pH is ~2. A precipitate of the carboxylic acid product should form.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Conclusion

This compound is a textbook example of how strategic placement of functional groups can be used to control chemical reactivity. By understanding the electronic principles that govern its behavior, chemists can selectively address each of the four functional groups, enabling the construction of complex molecular architectures. The preferential reactivity of the C-F bond in SNAr reactions, the unique suitability of the C-Br bond for cross-coupling, and the transformative potential of nitro group reduction provide a robust and versatile toolkit for the modern synthetic chemist. The protocols outlined in this guide serve as a validated starting point for the exploration and application of this valuable chemical intermediate.

safety data sheet (SDS) for Methyl 3-bromo-4-fluoro-5-nitrobenzoate

An In-Depth Technical Guide to the Safe Handling of Methyl 3-bromo-4-fluoro-5-nitrobenzoate

Introduction: A Proactive Approach to Laboratory Safety

This compound is a substituted aromatic compound with significant potential as a building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. Its molecular architecture, featuring a nitro group and two different halogen atoms on a benzene ring, suggests a unique reactivity profile. However, these same functional groups necessitate a thorough and proactive approach to safety. The presence of nitro and halo groups on an aromatic ring can confer toxicological properties and specific reactivity hazards that must be rigorously managed.

This guide provides an in-depth analysis of the anticipated hazards and safe handling protocols for this compound. In the absence of a specific, published Safety Data Sheet (SDS) for this exact molecule, this document synthesizes data from structurally analogous compounds to construct a robust and scientifically grounded safety framework. Our approach is rooted in the principle of "as low as reasonably practicable" (ALARP) for exposure and risk, ensuring that researchers can utilize this compound with the highest degree of safety and confidence.

Hazard Identification and Risk Assessment: An Inferential Analysis

A comprehensive risk assessment begins with identifying the intrinsic hazards of a substance. Based on the functional groups present in this compound, we can infer a hazard profile from related molecules. The primary hazards are anticipated to stem from the halogenated and nitrated aromatic core.

GHS Classification (Anticipated)

Based on data from similar compounds like Methyl 4-bromo-5-fluoro-2-nitrobenzoate and other halogenated nitrobenzoates, the following Globally Harmonized System (GHS) classifications are anticipated.[1][2]

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1][2]

-

Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[1][2]

-

Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1][2]

Hazard Communication Workflow

Caption: Anticipated GHS Hazard Communication Elements.

Physical and Chemical Properties

While experimental data for the target compound is scarce, the properties of analogous molecules provide a reasonable estimation.

| Property | Estimated Value | Source Compound(s) |

| Molecular Formula | C₈H₅BrFNO₄ | N/A |

| Molecular Weight | 278.03 g/mol | Methyl 4-bromo-5-fluoro-2-nitrobenzoate[1] |

| Melting Point | 56 - 80 °C (133 - 176 °F) | Range based on Methyl 4-fluoro-3-nitrobenzoate (56-59°C) and Methyl 3-nitrobenzoate (78-80°C)[3][4] |

| Boiling Point | ~279 °C (~534 °F) | Based on Methyl 3-nitrobenzoate[3] |

| Appearance | Solid (likely white to yellow crystals) | Based on similar compounds[4][5][6] |

| Stability | Chemically stable under standard ambient conditions (room temperature).[3] | Methyl 3-nitrobenzoate[3] |

Toxicological Profile

To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.[3] However, based on its structure:

-

Inhalation: Harmful if inhaled. May cause respiratory irritation.[7][8]

-

Skin Contact: Harmful in contact with skin. Causes skin irritation.[7][8]

-